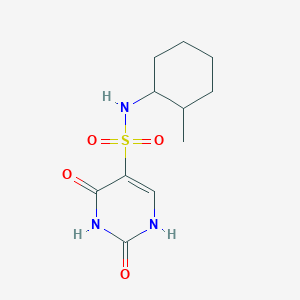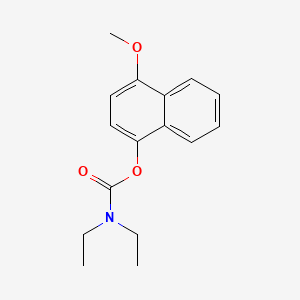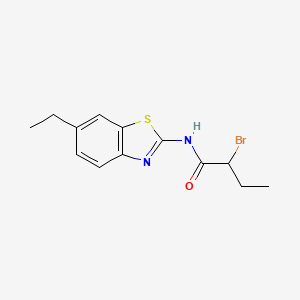
N-tert-Butyl-3-methylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-3-methylbenzenecarboximidamide is a chemical compound that belongs to the class of N-tert-butyl amides. These compounds are known for their wide range of applications in organic synthesis and drug development. The presence of the tert-butyl group in the molecule imparts unique chemical properties, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-methylbenzenecarboximidamide can be synthesized through several methods. One common method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields of the desired product .
Another method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C. This method is efficient and produces high yields of N-tert-butyl amides .
Industrial Production Methods
Industrial production of N-tert-butyl amides often employs the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids. This method is favored for its atomic economy and scalability .
化学反応の分析
Types of Reactions
N-tert-Butyl-3-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-tert-Butyl-3-methylbenzenecarboximidamide has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-tert-Butyl-3-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: This compound shares the tert-butyl group and aromatic ring structure, making it similar in terms of chemical properties.
N-tert-Butyl-3-methoxybenzamide: Another compound with a tert-butyl group, used in similar synthetic applications.
Uniqueness
N-tert-Butyl-3-methylbenzenecarboximidamide is unique due to its specific structure, which combines the tert-butyl group with a carboximidamide moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
N'-tert-butyl-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C12H18N2/c1-9-6-5-7-10(8-9)11(13)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14) |
InChIキー |
PJGVPJBIYCLBOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=NC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)

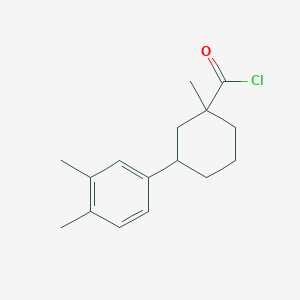
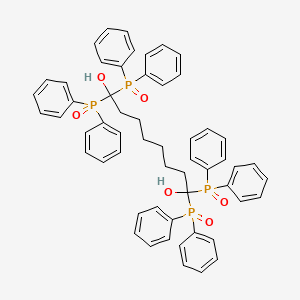
![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)
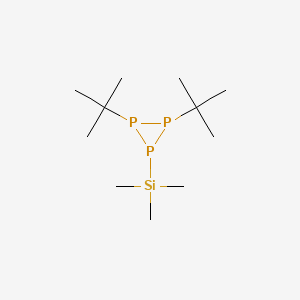

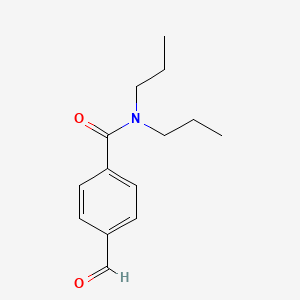
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
